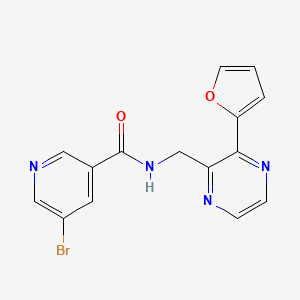

5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN4O2/c16-11-6-10(7-17-8-11)15(21)20-9-12-14(19-4-3-18-12)13-2-1-5-22-13/h1-8H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQLUAIGOBAKFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide typically involves multiple steps. One common method is the Suzuki cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives of nicotinamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antibacterial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of bacterial growth or reduction of inflammation.

Comparison with Similar Compounds

Core Heterocycle Variations

- 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (Compound 3) : This analogue replaces the nicotinamide core with a thiophene-carboxamide scaffold. The bromine atom at the 5-position is retained, suggesting shared reactivity in cross-coupling reactions.

- Pyrazolo[1,5-a]pyrazine Derivatives (e.g., Compounds 35, 40, 45) : These compounds feature fused pyrazolo-pyrazine cores but lack the nicotinamide group. Substituents such as dimethylpyrazole and ethylamino-pyrrolidine emphasize lipophilicity, which may improve membrane permeability but reduce solubility compared to the target compound’s polar nicotinamide group.

Substituent Variations

- Suzuki Cross-Coupling Derivatives (4a–4n) :

These analogues of Compound 3 incorporate diverse aryl groups via Suzuki coupling. Unlike the target compound, which has a fixed furan-2-yl group, these derivatives demonstrate modularity in aryl substitution, enabling fine-tuning of steric and electronic properties for specific applications.

Physicochemical Properties

The bromine atom in the target compound and Compound 3 provides a handle for further functionalization (e.g., cross-coupling), while the nicotinamide group enhances hydrogen-bonding capacity compared to thiophene or pyrazolo-pyrazine cores.

Biological Activity

5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furan ring, a pyrazine ring, and a nicotinamide moiety. This combination is believed to contribute to its biological activities.

| Property | Value |

|---|---|

| IUPAC Name | 5-bromo-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide |

| Molecular Formula | C15H11BrN4O2 |

| CAS Number | 2034428-04-9 |

Synthesis

The synthesis of this compound typically involves the Suzuki cross-coupling reaction, which is crucial for forming carbon-carbon bonds in the compound's structure. The optimization of reaction conditions such as temperature and catalyst concentration is essential for achieving high yields in both laboratory and industrial settings.

Antibacterial Activity

Research indicates that this compound exhibits promising antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Antifungal Activity

The compound has also been evaluated for antifungal activity. Preliminary results show that it can inhibit the growth of several pathogenic fungi. The mechanism of action appears to involve disruption of cell membrane integrity, leading to cell lysis.

Anticancer Properties

Studies have explored the anticancer effects of this compound, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The results indicate that it induces apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-alpha and IL-1β in various cellular models .

Case Studies

- Anticancer Study : A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

- Antifungal Evaluation : In vitro assays against Candida albicans showed that the compound inhibited fungal growth at concentrations as low as 10 µg/mL, highlighting its potential as an antifungal agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.